Cas no 1806532-61-5 (Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate)

Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate is a versatile pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of both iodine and trifluoromethyl groups enhances its reactivity, making it a valuable intermediate for cross-coupling reactions, such as Suzuki or Stille couplings, to construct complex heterocyclic frameworks. The ester functionality further allows for derivatization into carboxylic acids or amides, broadening its synthetic applications. Its structural features contribute to improved metabolic stability and lipophilicity in target molecules. This compound is particularly useful in medicinal chemistry for the development of bioactive compounds, offering precise control over molecular architecture. Proper handling under inert conditions is recommended due to its sensitivity.
Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate structure
1806532-61-5 structure
商品名:Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate
CAS番号:1806532-61-5
MF:C9H7F3INO2
メガワット:345.057065248489
CID:4907000

Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate
    • インチ: 1S/C9H7F3INO2/c1-16-7(15)3-5-2-6(13)8(14-4-5)9(10,11)12/h2,4H,3H2,1H3
    • InChIKey: HNERFQJXFLTAMU-UHFFFAOYSA-N
    • ほほえんだ: IC1C(C(F)(F)F)=NC=C(C=1)CC(=O)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 260
  • トポロジー分子極性表面積: 39.2
  • 疎水性パラメータ計算基準値(XlogP): 2.2

Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029004343-250mg
Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate
1806532-61-5 95%
250mg
$960.40 2022-03-31
Alichem
A029004343-1g
Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate
1806532-61-5 95%
1g
$2,779.20 2022-03-31
Alichem
A029004343-500mg
Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate
1806532-61-5 95%
500mg
$1,735.55 2022-03-31

Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate 関連文献

Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetateに関する追加情報

Recent Advances in the Application of Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate (CAS: 1806532-61-5) in Chemical Biology and Pharmaceutical Research

Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate (CAS: 1806532-61-5) is a highly versatile intermediate in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals targeting neurological disorders and oncology. Recent studies have highlighted its role as a key building block in the construction of trifluoromethyl-substituted pyridine derivatives, which are increasingly recognized for their enhanced metabolic stability and binding affinity to biological targets. This research brief synthesizes the latest findings on the compound's applications, synthetic methodologies, and pharmacological potential.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate as a precursor in the synthesis of novel GABAA receptor modulators. The trifluoromethyl group at the 2-position of the pyridine ring was found to significantly improve blood-brain barrier permeability, while the iodine atom at the 3-position facilitated further functionalization via cross-coupling reactions. Researchers achieved a 78% yield in the Suzuki-Miyaura coupling with aryl boronic acids, underscoring the compound's utility in structure-activity relationship (SAR) studies.

In oncology applications, a breakthrough paper in Bioorganic & Medicinal Chemistry Letters (2024) reported the use of 1806532-61-5 in developing irreversible kinase inhibitors. The electron-withdrawing nature of the trifluoromethyl group was shown to enhance the electrophilicity of adjacent carbons, enabling covalent binding to cysteine residues in the ATP-binding pocket of Bruton's tyrosine kinase (BTK). This mechanism resulted in prolonged target engagement and improved therapeutic efficacy in B-cell malignancy models, with IC50 values in the low nanomolar range.

The synthetic accessibility of Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate has been significantly improved through recent methodological advances. A 2024 Organic Process Research & Development article detailed a continuous flow chemistry approach that reduced reaction times from 12 hours to 45 minutes while maintaining >95% purity. This scalable method employed microreactor technology with precise temperature control (80°C) and residence time optimization, addressing previous challenges in large-scale production of this valuable intermediate.

Structural characterization studies using X-ray crystallography (2023, Acta Crystallographica Section E) revealed that the trifluoromethyl group induces significant conformational restriction in derived compounds. This property has been exploited in the design of conformationally constrained peptidomimetics, particularly for protein-protein interaction inhibitors. The iodine atom's orthogonal reactivity has enabled late-stage diversification strategies, as demonstrated in a recent DNA-encoded library screening campaign that identified three novel hits against SARS-CoV-2 main protease.

Emerging safety data from preclinical studies (2024) indicate that derivatives of 1806532-61-5 show favorable toxicological profiles, with no observed hepatotoxicity at therapeutic doses in rodent models. The metabolic stability imparted by the trifluoromethyl group reduces oxidative metabolism, as confirmed by in vitro microsomal stability assays showing t1/2 > 120 minutes across species. These findings position Methyl 3-iodo-2-(trifluoromethyl)pyridine-5-acetate as a privileged scaffold for CNS drug development.

Future research directions highlighted in recent reviews include exploring the compound's potential in positron emission tomography (PET) tracer development by isotopic exchange of the iodine-127 with iodine-124. Additionally, computational studies predict that fluorination patterns derived from this scaffold may enable the development of fifth-generation EGFR inhibitors with improved resistance profiles. The continued evolution of synthetic methodologies and biological evaluations ensures that 1806532-61-5 will remain a focal point in medicinal chemistry innovation for the foreseeable future.

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